molecular formula C18H17N3O3S2 B3297397 3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide CAS No. 895446-81-8

3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B3297397
CAS No.: 895446-81-8
M. Wt: 387.5 g/mol
InChI Key: WRMHUDYTULRRKS-UHFFFAOYSA-N
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Description

3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a sulfonyl group, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki coupling, using a pyridine boronic acid derivative and a halogenated thiazole intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with 3-aminopropanoic acid under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming a sulfone derivative.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.

Medicine

    Drug Development: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The pyridine and thiazole rings can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of a sulfonyl group, a pyridine ring, and a thiazole ring. This combination allows for diverse chemical reactivity and the ability to interact with a wide range of biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-13-2-4-15(5-3-13)26(23,24)11-8-17(22)21-18-20-16(12-25-18)14-6-9-19-10-7-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMHUDYTULRRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
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3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
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3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
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3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
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3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
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3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

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